molecular formula C7H8ClN3O2S B1313372 Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate CAS No. 75824-03-2

Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate

Cat. No. B1313372
Key on ui cas rn: 75824-03-2
M. Wt: 233.68 g/mol
InChI Key: WXJHHRMJGBPYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06683183B2

Procedure details

To 17.0 g (78.98 mmol) of 5-hydroxy-3-methylsulfanyl-1,2,4-triazine-6-carboxylic acid, ethyl ester was added 86 mL (1184.7 mmol) of thionyl chloride. The reaction mixture was heated to 75° C. for 2 hours, cooled, and concentrated. The residue was twice suspended in toluene and concentrated to give a yellow-orange solid, 5-chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylic acid, ethyl ester.

Identifiers

REACTION_CXSMILES
O[C:2]1[N:3]=[C:4]([S:13][CH3:14])[N:5]=[N:6][C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9].S(Cl)([Cl:17])=O>>[Cl:17][C:2]1[N:3]=[C:4]([S:13][CH3:14])[N:5]=[N:6][C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
OC=1N=C(N=NC1C(=O)OCC)SC
Name
Quantity
86 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(N=NC1C(=O)OCC)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.